(2E)-N-(3-chlorophenyl)-2-cyano-3-[5-(morpholin-4-yl)furan-2-yl]prop-2-enamide
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Overview
Description
(2E)-N-(3-chlorophenyl)-2-cyano-3-[5-(morpholin-4-yl)furan-2-yl]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a cyano group, and a morpholinyl-furan moiety
Preparation Methods
The synthesis of (2E)-N-(3-chlorophenyl)-2-cyano-3-[5-(morpholin-4-yl)furan-2-yl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the morpholinyl group: This step involves the substitution reaction where a morpholine ring is introduced to the furan ring.
Formation of the cyano group: This can be done through a nucleophilic substitution reaction using cyanide sources.
Coupling with the chlorophenyl group: This step involves the coupling of the chlorophenyl group with the cyano-furan intermediate under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
(2E)-N-(3-chlorophenyl)-2-cyano-3-[5-(morpholin-4-yl)furan-2-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(2E)-N-(3-chlorophenyl)-2-cyano-3-[5-(morpholin-4-yl)furan-2-yl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N-(3-chlorophenyl)-2-cyano-3-[5-(morpholin-4-yl)furan-2-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
(2E)-N-(3-chlorophenyl)-2-cyano-3-[5-(morpholin-4-yl)furan-2-yl]prop-2-enamide can be compared with similar compounds such as:
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with different chemical properties.
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Properties
IUPAC Name |
(E)-N-(3-chlorophenyl)-2-cyano-3-(5-morpholin-4-ylfuran-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c19-14-2-1-3-15(11-14)21-18(23)13(12-20)10-16-4-5-17(25-16)22-6-8-24-9-7-22/h1-5,10-11H,6-9H2,(H,21,23)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRSDCJHGOCXPE-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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